molecular formula C15H6Cl4O3 B14562000 1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione CAS No. 62025-09-6

1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione

Cat. No.: B14562000
CAS No.: 62025-09-6
M. Wt: 376.0 g/mol
InChI Key: LGIQTLQNBYELAL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₅H₆Cl₄O₃. It is a derivative of anthracene, characterized by the presence of four chlorine atoms, one hydroxyl group, and one methyl group attached to the anthracene core. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione typically involves the chlorination of 5-hydroxy-8-methylanthracene-9,10-dione. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,2,3,4-tetrachloro-5-oxo-8-methylanthracene-9,10-dione.

    Reduction: Formation of 1,2,3,4-tetrachloro-8-methylanthracene-9,10-dione.

    Substitution: Formation of 1,2,3,4-tetrachloro-5-amino-8-methylanthracene-9,10-dione.

Scientific Research Applications

1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrachloroanthracene-9,10-dione: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

    5-Hydroxy-8-methylanthracene-9,10-dione: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

    1,2,3,4-Tetrachloro-8-methylanthracene-9,10-dione: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione

Properties

CAS No.

62025-09-6

Molecular Formula

C15H6Cl4O3

Molecular Weight

376.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione

InChI

InChI=1S/C15H6Cl4O3/c1-4-2-3-5(20)7-6(4)14(21)8-9(15(7)22)11(17)13(19)12(18)10(8)16/h2-3,20H,1H3

InChI Key

LGIQTLQNBYELAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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